molecular formula C14H17FN2O8 B1436180 3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyluridine CAS No. 869355-34-0

3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyluridine

Cat. No. B1436180
CAS RN: 869355-34-0
M. Wt: 360.29 g/mol
InChI Key: YDFKGGOQOTYTGP-PRULPYPASA-N
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Description

  • Structure : It is a derivative of 6-Methyluridine, characterized by acetylation at the 3’ and 5’ positions and fluorination at the 5’ position .

Molecular Structure Analysis

The molecular structure of 3’,5’-DI-O-Acetyl-5-fluoro-2’-O-methyluridine consists of a uridine base modified with acetyl groups at the 3’ and 5’ positions, along with a fluorine atom at the 5’ position. The acetyl groups enhance lipophilicity, while the fluorine substitution may impact its biological activity .

Scientific Research Applications

Molecular Structure and Interaction Studies

  • X-ray Crystallography and Ab Initio Structures : The molecular structures of 3',5'-di-O-acetyl-N(4)-hydroxy-2'-deoxycytidine and its 5-fluoro analogue have been elucidated using X-ray crystallography. These compounds serve as models for studying the interaction with thymidylate synthase, an enzyme involved in DNA synthesis, highlighting the potential of the 5-fluoro analogue in enzyme inhibition mechanisms (Jarmuła et al., 2005).

Synthesis for Diagnostic and Therapeutic Applications

  • Synthesis of Radiopharmaceuticals : A method for synthesizing 3'-deoxy-3'-[18F]-fluoro-1-β-D-xylofuranosyluracil ([18F]-FMXU), a pyrimidine analog for positron emission tomography (PET), has been reported. This highlights the application of 5-fluoro-2'-O-methyluridine derivatives in developing diagnostic tools for cancer and other diseases (Alauddin et al., 2005).

properties

IUPAC Name

[(2R,3R,4R,5R)-3-acetyloxy-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN2O8/c1-6(18)23-5-9-10(24-7(2)19)11(22-3)13(25-9)17-4-8(15)12(20)16-14(17)21/h4,9-11,13H,5H2,1-3H3,(H,16,20,21)/t9-,10-,11-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDFKGGOQOTYTGP-PRULPYPASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(O1)N2C=C(C(=O)NC2=O)F)OC)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=C(C(=O)NC2=O)F)OC)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FN2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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